N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Description
N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C11H11FN4OS and its molecular weight is 266.29. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiviral Activity
A variety of derivatives related to N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and evaluated for their antimicrobial and antiviral properties. These compounds exhibit significant activity against a broad spectrum of bacteria and viruses, highlighting their potential in developing new antimicrobial and antiviral agents.
- Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives, demonstrating potent antimicrobial activity against various bacteria and fungi, indicating a feasible structure–activity relationship for further development as antimicrobial agents Baviskar, Khadabadi, & Deore, 2013.
- Wujec et al. (2011) reported the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, assessing their cytotoxicity and antiviral activities against human adenovirus and ECHO-9 virus, revealing some derivatives with the potential to reduce viral replication Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011.
Anticancer Research
Research on derivatives of this compound extends into anticancer activity, with several studies investigating their potential as anticancer agents.
- Ghorab et al. (2015) conducted studies on novel sulfonamide derivatives, showing significant cytotoxic activity against breast and colon cancer cell lines, with compound 17 being notably potent against breast cancer cells Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015.
Enzyme Inhibition and Molecular Docking Studies
- Hassan et al. (2022) synthesized a series of 1,2,4-triazole based compounds, revealing their inhibitory activity against mushroom tyrosinase, with certain compounds showing more prominent activity, providing a new scaffold for drug design against melanogenesis Hassan, Vanjare, Sim, Raza, Lee, Shahzadi, & Kloczkowski, 2022.
Antioxidant Activity
- Chkirate et al. (2019) explored the antioxidant activity of pyrazole-acetamide derivatives, constructing novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, underscoring the potential for these compounds in antioxidative therapies Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4OS/c1-16-7-13-15-11(16)18-6-10(17)14-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQIRFAILLJEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665855 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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